molecular formula C9H12O B048451 1-Phenyl-2-propanol CAS No. 698-87-3

1-Phenyl-2-propanol

Cat. No.: B048451
CAS No.: 698-87-3
M. Wt: 136.19 g/mol
InChI Key: WYTRYIUQUDTGSX-UHFFFAOYSA-N
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Description

1-Phenyl-2-propanol, also known as alpha-methylphenethyl alcohol, is an organic compound with the molecular formula C9H12O. It is characterized by a phenyl group attached to a propanol chain. This compound is significant in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and fragrances .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Phenyl-2-propanol are not fully understood due to limited research. It is known that alcohols like this compound can interact with various enzymes and proteins. They can form hydrogen bonds with enzymes and proteins, influencing their structure and function . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are not well-studied. Related compounds have been shown to influence cell function. For example, a study found that certain 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives exhibited antidepressant-like activities

Molecular Mechanism

It is known that alcohols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

A study on the bioreduction of 1-phenyl-2-propanone to this compound reported that the reduction stopped after a certain period due to the strong inhibition of the substrate and the formed product .

Chemical Reactions Analysis

1-Phenyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetone.

    Reduction: It can be reduced to form 1-phenyl-2-propanone.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products:

    Phenylacetone: Formed through oxidation.

    1-Phenyl-2-propanone: Formed through reduction.

Comparison with Similar Compounds

  • Phenylacetone
  • Phenylpropanolamine
  • 1-Phenylethanol
  • 2-Phenyl-1-propanol

Properties

IUPAC Name

1-phenylpropan-2-ol
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InChI

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WYTRYIUQUDTGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)O
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID70862379
Record name 1-Phenyl-2-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Phenyl-2-propanol
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Vapor Pressure

0.01 [mmHg]
Record name 1-Phenyl-2-propanol
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CAS No.

698-87-3, 14898-87-4
Record name 1-Phenyl-2-propanol
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Record name 1-phenylpropan-2-ol
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Synthesis routes and methods I

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g ofsodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g of sodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium borohydride (10.0 g) was added portionwise to an ice cold stirred solution of 1-phenylpropan-2-one (30.0 g) in methanol (500 ml). The mixture was stirred for 4 hours, evaporated and partitioned between water (100 ml) and chloroform (200 ml). The organic phase was dried (MgSO4) and evaporated to give the product as a colourless oil (26.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

This half-ester R-3c (250 mg; 1.0 mmol) was dissolved in methanol (2 mL) and treated with potassium carbonate (276 mg; 2.0 mmol; 2 equiv.) and stirred overnight to completely consume 3c (tlc analysis). The reaction mixture was diluted with water (25 mL) and extracted with ether (3×10 mL). The combined extracts were dried (MgSO4) and concentrated to afford 118 mg (79%) of R-1c. All achiral properties of 1c are as reported above. The absolute configuration of 1c was not exhaustively proven, but was presumed to be R-(-) by analogy with the enzymatic results of 1a and 1b. 1H nmr analysis of the MTPA ester using an analogous procedure to that of Dale et al., J. Org. Chem., 1969, 34, 2543, indicated 54% ee for R-1c. [α]D20 -8.2° (c. 1.19, CH3OH).
[Compound]
Name
ester
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 1-phenyl-2-propanol?

A1: The molecular formula of this compound is C9H12O, and its molecular weight is 136.19 g/mol.

Q2: How does the structure of this compound influence its supramolecular structure?

A2: The position of the hydroxyl group and the presence of the phenyl group significantly influence the supramolecular structure of this compound. Unlike aliphatic butanols, which form clusters via O–H···O hydrogen bonds, the phenyl group in this compound disrupts this organization, leading to smaller, more disordered clusters and a decrease in hydrogen bonding. []

Q3: What is the preferred conformation of this compound?

A3: Ab initio and molecular mechanics (MM2) calculations reveal that the most stable conformation of this compound is a phenyl-methyl anti and phenyl-OH gauche conformation stabilized by an intramolecular OH-π hydrogen bond. []

Q4: Can this compound be used as a chiral building block in pharmaceutical synthesis?

A4: Yes, the (S)-enantiomer of this compound is a valuable chiral building block for synthesizing pharmaceuticals. It can be produced with high enantiomeric excess (>99.9%) through the biocatalytic reduction of phenylacetone using specific alcohol dehydrogenases. []

Q5: How does the presence of copper salts influence the Friedel-Crafts reaction of this compound with benzene?

A5: Adding copper(I) or (II) chlorides to the aluminium chloride-catalyzed reaction of benzene with this compound significantly enhances the regioselective formation of 1,1-diphenylpropane. []

Q6: Have theoretical calculations been used to study the elimination reactions of this compound?

A6: Yes, theoretical calculations using various methods like MP2 and DFT have been employed to investigate the gas-phase elimination kinetics of this compound. These studies provide insights into the reaction mechanisms, transition state structures, and the influence of methyl substitution on reaction rates. []

Q7: Can molecular modeling be used to understand the enantioselectivity of lipases towards this compound?

A7: Yes, molecular modeling studies, coupled with stereoelectronic considerations, suggest that lipase-catalyzed reactions, including those involving this compound, are under stereoelectronic control, especially at the transition state. The enantioselectivity arises from the lipase-induced strain differences at the transition state between the two enantiomers. []

Q8: What factors influence the release of 2-methyl-1-phenyl-2-propanol from dendrimers and stylomers?

A8: The release of 2-methyl-1-phenyl-2-propanol, triggered by neighboring-group-assisted hydrolysis of 2-carbamoylbenzoates at neutral pH, is significantly influenced by the polarity and solubility of the conjugate system. Structural factors, such as the presence of catalytic functionalities near the release unit, also play a crucial role. []

Q9: What analytical techniques have been used to characterize and study this compound?

A9: Various analytical techniques have been employed to study this compound, including:* Gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying this compound and its metabolites. [, ]* High-performance liquid chromatography (HPLC) for separating and analyzing this compound enantiomers, often utilizing chiral stationary phases. [, , ] * Wide-angle X-ray scattering to determine the atomic-scale structure and supramolecular organization of this compound. []* Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to study conformational equilibriums and identify functional groups. []* Cyclic voltammetry (CV) to characterize inclusion complexes of this compound with chiral selectors like sulfonated β-cyclodextrin. []

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